molecular formula C10H12N2O4 B12414185 Stavudine-13C,d3

Stavudine-13C,d3

Cat. No.: B12414185
M. Wt: 225.21 g/mol
InChI Key: XNKLLVCARDGLGL-WXYZXEATSA-N
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Description

Stavudine-13C,d3 is a labeled analog of stavudine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. The compound is isotopically labeled with carbon-13 and deuterium, making it useful as an internal standard in mass spectrometry for the quantification of stavudine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stavudine-13C,d3 involves the incorporation of carbon-13 and deuterium into the stavudine molecule. This is typically achieved through multi-step organic synthesis, starting from commercially available precursors. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle isotopically labeled compounds .

Chemical Reactions Analysis

Types of Reactions

Stavudine-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized stavudine derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Stavudine-13C,d3 has a wide range of scientific research applications, including:

Mechanism of Action

Stavudine-13C,d3, like stavudine, inhibits the activity of HIV-1 reverse transcriptase. It is phosphorylated to active metabolites that compete for incorporation into viral DNA. These metabolites inhibit the reverse transcriptase enzyme competitively and act as chain terminators of DNA synthesis. The lack of a 3’-OH group in the incorporated nucleoside analogue prevents the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stavudine-13C,d3 is unique due to its isotopic labeling with carbon-13 and deuterium, which makes it particularly useful as an internal standard in analytical applications. This labeling allows for precise quantification and tracking in various research and industrial settings .

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

225.21 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(113C)methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1/i1+1

InChI Key

XNKLLVCARDGLGL-WXYZXEATSA-N

Isomeric SMILES

[13CH3]C1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO

Origin of Product

United States

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